molecular formula C18H16Cl2N2S B2716468 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole CAS No. 1207020-16-3

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole

Cat. No. B2716468
CAS RN: 1207020-16-3
M. Wt: 363.3
InChI Key: QJMFVZIERSWULR-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole, also known as KT5823, is a potent and selective inhibitor of protein kinase G (PKG). PKG is a key player in various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. KT5823 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders.

Scientific Research Applications

Antimicrobial Applications

Compounds with structures related to "5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole" have been investigated for their antimicrobial properties. For instance, a study identified 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride as a potent antibacterial agent with specific activity against anaerobic bacteria, designed to act as a pro-drug that releases lethal species within the target bacterial cell (Dickens et al., 1991). Another study on N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole compounds, including those with chlorophenyl groups, showed weak to medium antibacterial activity against E. coli and S. aureus (Streciwilk et al., 2014).

Anticancer Applications

Research has also been conducted on imidazole derivatives for potential anticancer applications. For example, novel thiadiazoles and thiazoles incorporating pyrazole moiety, with structural similarities to the compound of interest, were synthesized and exhibited promising anticancer activity against the breast carcinoma cell line MCF-7 (Gomha et al., 2014).

Synthesis Methodologies

Studies have focused on the synthesis of compounds with the imidazole ring, indicating its utility in creating pharmacologically active molecules. One study described the expedient synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, a compound with potential as an α2-adrenergic agonist (Kudzma & Turnbull, 1991). Another detailed the microwave-assisted synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole, showcasing a method for rapid compound formation (Saberi et al., 2009).

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-phenyl-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2S/c1-12(2)23-18-21-11-17(13-8-9-15(19)16(20)10-13)22(18)14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMFVZIERSWULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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